rac-(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid
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Overview
Description
- The difluoromethyl group can be introduced via a radical addition reaction using difluoromethyl halides and a radical initiator such as azobisisobutyronitrile (AIBN).
Methoxylation:
- The methoxy group can be added through a nucleophilic substitution reaction using methanol and a strong base like sodium hydride (NaH).
Carboxylation:
- The carboxylic acid group can be introduced by carboxylation of the corresponding organometallic intermediate, such as a Grignard reagent, followed by acidic workup.
Industrial Production Methods: Industrial production of rac-(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid typically involves multiple steps:
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Formation of the Cyclobutane Ring:
- The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes under UV light or using a photochemical reactor.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
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Reduction:
- Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
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Substitution:
- The difluoromethyl and methoxy groups can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Sodium hydride (NaH), methanol (CH₃OH).
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include alcohols and aldehydes.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique reactivity patterns due to the presence of the difluoromethyl group.
Biology:
- Investigated for potential biological activity, including enzyme inhibition and receptor binding.
Medicine:
- Explored as a potential pharmaceutical intermediate for the development of new drugs.
- Potential applications in the synthesis of antiviral and anticancer agents.
Industry:
- Utilized in the development of new materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism by which rac-(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through binding interactions. The difluoromethyl group can enhance binding affinity and selectivity due to its electron-withdrawing properties, which influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
3-(trifluoromethyl)-3-methoxycyclobutane-1-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-(fluoromethyl)-3-methoxycyclobutane-1-carboxylic acid: Contains a fluoromethyl group instead of a difluoromethyl group.
3-(methyl)-3-methoxycyclobutane-1-carboxylic acid: Lacks fluorine atoms, making it less electron-withdrawing.
Uniqueness:
- The presence of the difluoromethyl group in rac-(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
CAS No. |
2624128-94-3 |
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Molecular Formula |
C7H10F2O3 |
Molecular Weight |
180.1 |
Purity |
95 |
Origin of Product |
United States |
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